2-(4-Chlorophenyl)nicotinic acid
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKCJUGJOBJNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544777 | |
| Record name | 2-(4-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101419-79-8 | |
| Record name | 2-(4-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Chlorophenyl Nicotinic Acid and Its Analogues
Established Synthetic Routes to the Core Nicotinic Acid Structure
The formation of the fundamental nicotinic acid scaffold is a critical first step. Various methodologies have been developed, with multicomponent condensation and cyclization reactions being prominent approaches.
Multicomponent Condensation Approaches
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more starting materials. For the synthesis of nicotinic acid derivatives, MCRs provide a convergent and atom-economical approach. These reactions often involve the condensation of aldehydes, active methylene (B1212753) compounds, and ammonia (B1221849) or its equivalent.
An established multicomponent condensation approach has been utilized to prepare polysubstituted nicotinic acid precursors. researchgate.net This method is valued for its ability to generate molecular diversity and complexity in a limited number of synthetic steps. For instance, a one-pot multicomponent synthesis of novel triazolyl-pyridine derivatives has been developed using phenacyl triazole, 3-formylchromones, and ammonium (B1175870) acetate (B1210297). researchgate.net While not directly yielding 2-(4-Chlorophenyl)nicotinic acid, these methods establish the foundational pyridine (B92270) ring that can be further modified.
Cyclization Reactions
Cyclization reactions are another cornerstone in the synthesis of the nicotinic acid core. These methods typically involve the formation of the pyridine ring from an acyclic precursor. A common strategy involves the reaction of β,γ-unsaturated aldehydes or their equivalents with an acid, leading to the formation of polysubstituted pyridines. researchgate.net
For example, the synthesis of 2-chloronicotinic acid, a key intermediate, can be achieved through the cyclization of 2,4-pentadienoicacid-2-cyano-5-dimethylaminoethylester using HCl gas. researchgate.net This process yields Ethyl 2-chloronicotinate, which is then hydrolyzed to 2-chloronicotinic acid. researchgate.net This particular route is noted for its simplicity, fewer steps, and high yield, making it potentially suitable for industrial applications. researchgate.net Another approach involves the base-catalyzed Michael addition of 2-chlorocyanoacetate to α,β-unsaturated ketones or aldehydes, followed by cyclization in the presence of anhydrous HCl to yield 2-chloro-3-pyridinecarboxylates. researchgate.net
Functionalization Strategies for this compound
Once the nicotinic acid core is established, the next critical step is the introduction of the 4-chlorophenyl group at the 2-position of the pyridine ring.
Introduction of the 4-Chlorophenyl Moiety
The installation of the aryl group can be accomplished through various modern synthetic methods, with transition metal-catalyzed coupling reactions being particularly prevalent.
The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryls and is well-suited for introducing the 4-chlorophenyl group onto the nicotinic acid scaffold.
In a typical Suzuki-Miyaura coupling for this purpose, a 2-halonicotinic acid derivative (such as 2-chloronicotinic acid) is reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. The reaction has been successfully applied to a wide range of substrates, including sterically hindered aryl halides. rsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, Pd(dppf)Cl2 has been identified as an effective catalyst for the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids. nih.gov
Below is a table summarizing typical components and conditions for a Suzuki-Miyaura coupling reaction:
| Component | Role | Example |
| Aryl Halide | Electrophilic partner | 2-Chloronicotinic acid |
| Boronic Acid | Nucleophilic partner | 4-Chlorophenylboronic acid |
| Catalyst | Facilitates the reaction | Pd(PPh3)4, Pd(dppf)Cl2 |
| Base | Activates the boronic acid | Na2CO3, K2CO3, Cs2CO3 |
| Solvent | Reaction medium | Toluene, Dioxane, Water |
Besides Suzuki-Miyaura coupling, direct C-H arylation has emerged as a powerful tool for the functionalization of heterocycles, including pyridines. This method avoids the pre-functionalization required for traditional cross-coupling reactions.
A notable approach is the pyridine C3-arylation of nicotinic acids, which allows for the synthesis of 3,4-diarylated pyridines. researchgate.net While this specific example targets the C3 and C4 positions, it highlights the potential of direct arylation methods. Palladium-catalyzed arylation of nicotinic and isonicotinic acid derivatives at the 3- and 4-positions has also been developed. scispace.com These reactions provide a direct route to structurally diverse arylated nicotinic acids. The regioselectivity of C-H arylation on the pyridine ring is often influenced by the electronic properties of the C-H bonds and the steric environment of the substituents. nih.gov
Derivatization at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of esters, amides, and hydrazides, each with distinct chemical properties.
Esterification
Esterification of nicotinic acid and its analogues is a fundamental transformation that modulates the polarity and reactivity of the carboxylic acid group. A common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com Water, a byproduct of the reaction, is typically removed to improve the yield. google.com
For instance, nicotinic acid can be esterified with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid to produce methyl nicotinate (B505614). The reaction mixture is typically refluxed to achieve a satisfactory conversion rate. Similarly, other water-immiscible, monohydroxy aliphatic alcohols with boiling points above 135°C can be used to directly react with nicotinic acid. google.com
Alternative methods for esterification involve the activation of the carboxylic acid. One such approach is the reaction of the corresponding pyridinecarboxylic acid with thionyl chloride (SOCl₂), catalyzed by dimethylformamide (DMF), to form the acid chloride hydrochloride. nih.gov This intermediate can then be reacted with an alcohol or a phenol (B47542) in the presence of a base like triethylamine (B128534) to yield the desired ester. nih.gov A variety of coupling reagents typically used in peptide synthesis, such as TBTU, TATU, or COMU, in the presence of organic bases, can also facilitate the esterification of carboxylic acids with both phenols and aliphatic alcohols at room temperature. organic-chemistry.org
Table 1: Examples of Esterification Reactions of Nicotinic Acid Derivatives
| Carboxylic Acid | Alcohol/Phenol | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| Nicotinic Acid | Methanol | Concentrated H₂SO₄ | Methyl Nicotinate | |
| Isonicotinic Acid | 4-Nitrophenol | SOCl₂, DMF, Triethylamine | 4-Nitrophenyl Isonicotinate | nih.gov |
| Isonicotinic Acid | N-Hydroxysuccinimide | SOCl₂, DMF, Triethylamine | N-Hydroxysuccinimidyl Isonicotinate | nih.gov |
Amidation (e.g., Nicotinamide (B372718) Synthesis)
The synthesis of nicotinamides from nicotinic acid derivatives is a crucial transformation, as the amide functional group is a key feature in many biologically active molecules. atamanchemicals.com A common route to nicotinamides involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This is typically achieved by treating the nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comgoogle.com The resulting nicotinoyl chloride can then be reacted with a primary or secondary amine to form the corresponding nicotinamide. mdpi.comgoogle.com
For example, 2-chloronicotinic acid can be reacted with thionyl chloride and then aminated with 2,4-difluoroaniline (B146603) to produce 2-chloro-N-(2,4-difluorophenyl)nicotinamide. google.com This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated during the amination step. google.com One-pot methods have also been developed where the intermediate acyl chloride is not isolated, streamlining the synthesis. google.com
Another approach to amidation involves the use of coupling agents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can directly couple a carboxylic acid with an amine, avoiding the need for the acyl chloride intermediate. mdpi.com This method is particularly useful for synthesizing more complex nicotinamides. mdpi.com
Table 2: Selected Examples of Nicotinamide Synthesis
| Starting Material | Amine | Reagents | Product | Reference |
|---|---|---|---|---|
| Nicotinic Acid | Mono-thiocarbohydrazones | SOCl₂, then condensation | Nicotinamides | mdpi.com |
| Nicotinic Acid | Mono-thiocarbohydrazones | EDC·HCl, HOBt | Nicotinamides | mdpi.com |
| 2-Chloronicotinic Acid | 2,4-Difluoroaniline | Thionyl chloride, then amination | 2-Chloro-N-(2,4-difluorophenyl)nicotinamide | google.com |
| 2-Chloronicotinic Acid | Anilines | Potassium carbonate, microwave irradiation | 2-Arylaminonicotinic acids | researchgate.net |
Hydrazide Formation
Nicotinic acid hydrazides are valuable synthetic intermediates, often used in the preparation of various heterocyclic compounds. The most direct method for the synthesis of nicotinic acid hydrazide is the hydrazinolysis of a corresponding nicotinic acid ester. mdpi.com Typically, an ethyl or methyl nicotinate is refluxed with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) to yield the desired hydrazide. mdpi.com This reaction is generally efficient, providing good yields of the product. mdpi.com
Alternatively, nicotinoyl chloride, prepared from the reaction of nicotinic acid with a chlorinating agent like phosphorus pentachloride, can be treated with hydrazine hydrate to form the nicotinic acid hydrazide. researchgate.net This method provides a route from the carboxylic acid to the hydrazide via the acyl chloride intermediate. researchgate.net Catalytic methods have also been developed for the condensation of a nicotinic carboxylic acid with hydrazine using catalysts such as titanium or zirconium alkoxides. google.com
Table 3: Synthesis of Nicotinic Acid Hydrazides
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Ethyl 2-methyl-6-arylnicotinates | Hydrazine hydrate | 6-Aryl-2-methylnicotinohydrazides | mdpi.com |
| Nicotinoyl chloride | Hydrazine hydrate | Nicotinic acid hydrazide | researchgate.net |
| Iso-nicotinic acid | Hydrazine hydrate, Tetra-n-butoxy titanium | Iso-nicotinic acid hydrazide | google.com |
Modification of the Pyridine Ring System
The pyridine ring of this compound offers opportunities for further functionalization through various reactions, including halogenation, reduction, and oxidation, which can significantly alter the compound's electronic and steric properties.
Halogenation (e.g., Chlorination)
Halogenation of the pyridine ring can introduce atoms that can serve as handles for further synthetic transformations or directly influence the biological activity of the molecule. The chlorination of nicotinic acid derivatives can be achieved using various reagents. For example, 2-hydroxynicotinic acid N-oxide can be converted to 2-chloronicotinic acid using a chlorinating agent like phosphorus oxychloride in the presence of an organic base such as triethylamine or pyridine. google.com
The direct chlorination of nicotinic acid itself can be challenging due to the electron-deficient nature of the pyridine ring. However, derivatives such as 2-hydroxynicotinic acid can be more readily halogenated. The conversion of 2-halonicotinic acids into their corresponding acid halides can be accomplished using standard halogenating agents like thionyl chloride or phosgene, often in the presence of a catalyst and at elevated temperatures. google.com
Reduction and Oxidation Reactions
The pyridine ring can undergo both reduction and oxidation, leading to a variety of saturated and oxidized derivatives. The reduction of the pyridine ring to a piperidine (B6355638) ring can be achieved through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as platinum or rhodium, under a hydrogen atmosphere. The specific conditions, including the choice of catalyst, solvent, and pressure, can influence the stereochemical outcome of the reduction. rsc.org For example, 2-picoline-4-carboxylic acid can be esterified and then the pyridine ring can be reduced to a piperidine. google.com
The oxidation of pyridine derivatives can lead to the formation of N-oxides or the introduction of hydroxyl groups. The oxidation of 3-methylpyridine (B133936) (β-picoline) is a key industrial process for the production of nicotinic acid. nih.gov This oxidation can be carried out using various oxidizing agents, including potassium permanganate, nitric acid, or through catalytic gas-phase oxidation. nih.govresearchgate.net The pyridine ring itself is generally resistant to oxidation, but substituents on the ring can be oxidized. For instance, a methyl group on the pyridine ring can be oxidized to a carboxylic acid. nih.gov Conversely, the oxidation of 1,4-dihydropyridine (B1200194) derivatives to their corresponding pyridine counterparts is a common reaction, often occurring during metabolic processes. wum.edu.pk This can be achieved in the laboratory using a variety of oxidizing agents, including nitric acid or calcium hypochlorite. wum.edu.pk
Substitution Reactions
The synthesis of 2-arylnicotinic acids, such as this compound, is frequently accomplished through substitution reactions on the pyridine ring. A common precursor for these syntheses is 2-chloronicotinic acid. The production of 2-chloronicotinic acid itself can be achieved through various routes, including the oxidation of 2-chloro-3-alkyl pyridine using ozone in the presence of an acetate catalyst google.com. Another method involves the hydrolysis of 2-chloronicotinic acid esters, which can be prepared from 5-aminopentadienoic acid esters google.com.
Once the 2-chloronicotinic acid precursor is obtained, a carbon-carbon bond-forming cross-coupling reaction, a type of substitution reaction, is employed to introduce the aryl group. Palladium-catalyzed reactions like the Suzuki or Stille coupling are standard methods for this transformation. In a typical Suzuki coupling, 2-chloronicotinic acid (or its ester derivative) would be reacted with a 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. This approach is a versatile and widely used method for synthesizing 2-substituted aryl derivatives of nicotinic acid chemistryjournal.netncsu.edu. The effectiveness and yield of these reactions depend on the specific conditions, including the catalyst, solvent, and temperature used.
Synthesis of Heterocyclic Hybrids Incorporating the Nicotinic Acid Scaffold
The nicotinic acid framework serves as a valuable building block for the synthesis of more complex heterocyclic hybrids. By incorporating other ring systems, chemists can create novel molecular architectures.
Thiazolidinone Derivatives
A prominent class of heterocyclic hybrids derived from nicotinic acid are those containing a 4-thiazolidinone (B1220212) ring. The synthesis of these derivatives typically follows a multi-step sequence. nih.govresearchgate.net The process often begins with the conversion of nicotinic acid into nicotinic acid hydrazide researchgate.net. This hydrazide is then condensed with a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to form an intermediate Schiff base (a nicotinoyl hydrazone) researchgate.net.
The final and key step is the cyclization of this Schiff base with thioglycolic acid. researchgate.netresearchgate.net This reaction, often conducted in a suitable solvent like dioxane and sometimes with a catalyst like zinc chloride, results in the formation of the 4-thiazolidinone ring fused to the nicotinamide structure. nih.govresearchgate.net This synthetic route allows for the creation of a library of compounds by varying the substituted aldehyde used in the Schiff base formation step.
| Entry | Reactants | Product | Synthesis Method | Reference |
| 1 | Nicotinic acid hydrazide, Substituted aromatic aldehydes | N'-benzylidene-nicotinohydrazides (Schiff bases) | Condensation reaction, refluxed for 5-6 hours. | nih.gov |
| 2 | Schiff bases, Thioglycolic acid | 2-substituted-N-(4-oxo-1,3-thiazolidin-3-yl)nicotinamides | Cyclization reaction with thioglycolic acid in dry 1,4-dioxane. | nih.govtandfonline.com |
| 3 | 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]nicotinohydrazide, Substituted aromatic aldehydes, Thioglycolic acid | 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides | Multi-step synthesis involving Schiff base formation followed by cyclization. | nih.gov |
Pyrazoline Derivatives
Pyrazoline heterocycles can also be incorporated with the nicotinic acid scaffold, typically starting from nicotinic acid hydrazide. A common and effective method involves the reaction of nicotinic acid hydrazide with chalcones (α,β-unsaturated ketones). nih.gov
The synthesis is a two-stage process. First, chalcones are prepared through a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) nih.govrevistabionatura.orgdergipark.org.tr. In the second step, these chalcones undergo a cyclization reaction with nicotinic acid hydrazide in a solvent such as ethanol, often with an acid catalyst like glacial acetic acid, to yield 1,3,5-trisubstituted pyrazoline derivatives. nih.govdergipark.org.tr The nicotinoyl group becomes attached to the N1 position of the pyrazoline ring. This modular synthesis allows for structural diversity by altering the substitution patterns on the chalcone (B49325) precursors.
| Step | Description | Key Reagents | Result | Reference |
| 1 | Chalcone Synthesis | Substituted Benzaldehyde, 4-hydroxy acetophenone | Chalcone (α,β-unsaturated ketone) | nih.gov |
| 2 | Pyrazoline Formation | Chalcone, Nicotinic acid hydrazide | 1,3,5-trisubstituted pyrazoline derivative | nih.gov |
Other Fused Ring Systems
Beyond thiazolidinones and pyrazolines, the nicotinic acid scaffold is a precursor for various other fused heterocyclic systems. These syntheses often involve intramolecular cyclization reactions to build a new ring onto the pyridine framework.
One example is the synthesis of 4H-pyrido[e] nih.govresearchgate.netoxazin-4-ones. These fused bicyclic systems can be prepared via an intramolecular O-arylation of N-aroyl-(iso)nicotinamides. This reaction creates an oxazine (B8389632) ring fused to the pyridine ring of the original nicotinic acid derivative researchgate.net. Such strategies have also been extended to create more complex fused-ring nicotine (B1678760) derivatives, including bicyclic and tricyclic structures, starting from functionalized nicotine or nicotinic acid intermediates. researchgate.netacs.org These synthetic approaches, which may involve reactions like inverse electron-demand Diels–Alder reactions or other cyclizations, provide access to a wide range of novel fused heterocyclic compounds. rsc.orgebrary.net
Analysis of "this compound" Reveals Data Scarcity
An extensive investigation into the scientific literature and chemical databases for spectral and structural data on the compound this compound has revealed a significant lack of available information. Despite targeted searches for its characterization by advanced analytical techniques, no specific experimental data for 1H NMR, 13C NMR, 2D NMR, IR spectroscopy, mass spectrometry, or X-ray crystallography could be located in the public domain.
The inquiry, aimed at compiling a detailed article on the structural and spectroscopic properties of this compound, sought to populate a comprehensive outline covering various analytical methods. These methods are fundamental in modern chemistry for elucidating the precise structure and confirming the identity of a chemical compound.
The intended sections of the article were to include:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: To detail the proton and carbon environments within the molecule.
Infrared (IR) Spectroscopy: To identify the key functional groups present.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental formula.
X-ray Crystallography: To determine the exact three-dimensional arrangement of atoms in the solid state.
While data for related compounds, such as nicotinic acid and its various other derivatives, are readily available, the specific substitution pattern of a 4-chlorophenyl group at the 2-position of nicotinic acid appears to be a subject that is not extensively covered in published research. Consequently, the creation of a scientifically accurate and detailed article as per the requested structure is not feasible at this time. Further original research would be required to generate the necessary data for a complete structural and spectroscopic analysis of this compound.
Structural Characterization and Spectroscopic Analysis of 2 4 Chlorophenyl Nicotinic Acid Derivatives
Elemental Analysis (CHNS)
Elemental analysis is a cornerstone technique in the characterization of newly synthesized organic compounds. It provides quantitative information on the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which allows for the verification of a compound's empirical formula against its theoretical values. For 2-(4-chlorophenyl)nicotinic acid, this analysis is crucial to confirm its successful synthesis and purity by ensuring the experimentally determined percentages of C, H, and N align with the calculated values derived from its molecular formula, C₁₂H₈ClNO₂.
The standard method for this determination is dynamic flash combustion, where a sample is combusted at a high temperature in the presence of oxygen. nist.gov This process converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then passed through a gas chromatography column for separation and are subsequently quantified by a thermal conductivity detector (TCD). nist.govchemistryjournal.net The instrument is calibrated using standards with known elemental compositions, such as nicotinamide (B372718) or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene). chemistryjournal.net
The theoretical elemental composition of this compound is calculated from its molecular formula (C₁₂H₈ClNO₂) and molar mass (233.65 g/mol ). A close correlation between the found values and the theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity. researchgate.net
Below is a data table summarizing the theoretical elemental composition of the title compound.
| Element | Theoretical % |
| Carbon (C) | 61.69% |
| Hydrogen (H) | 3.45% |
| Nitrogen (N) | 6.00% |
| Sulfur (S) | 0.00% |
This interactive table displays the calculated theoretical percentages for each element in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. wikipedia.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-Vis region. wikipedia.org
The structure of this compound contains two key chromophores: the 4-chlorophenyl ring and the pyridine-3-carboxylic acid moiety. The presence of multiple bonds and heteroatoms with non-bonding electrons (n-electrons) in these aromatic systems gives rise to distinct electronic transitions, primarily of the π → π* and n → π* types. mdpi.comyoutube.com
π → π Transitions: These are high-energy transitions that involve the promotion of an electron from a bonding π orbital to an antibonding π orbital. They are characteristic of unsaturated systems like aromatic rings. In this compound, the conjugated system formed by the interconnected phenyl and pyridine (B92270) rings results in intense absorption bands. researchgate.net For comparison, pyridine exhibits absorption maxima around 250-262 nm. researchgate.net The extended conjugation and substitution in the target molecule are expected to cause a bathochromic shift (shift to longer wavelengths) of these bands.
n → π Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (from the nitrogen of the pyridine ring or the oxygens of the carboxyl group) to an antibonding π orbital. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. mdpi.com
The UV-Vis spectrum of this compound is predicted to show strong absorption bands in the 260-300 nm region, attributable to the π → π* transitions of the delocalized electrons across the biphenyl-like structure. The presence of the chlorine atom and the carboxylic acid group as substituents on the aromatic rings will influence the precise wavelength and intensity of these absorptions. For instance, 4-chlorobenzoic acid is known to absorb light at wavelengths greater than 290 nm, indicating the influence of the chloro- and carboxyl- substituents on the benzene (B151609) chromophore. nih.govnih.gov The weaker n → π* transitions may appear as shoulders on the main absorption peaks or be obscured by the more intense π → π* bands.
The table below summarizes the expected electronic transitions for the compound.
| Electronic Transition | Chromophore | Predicted Wavelength (λmax) Region |
| π → π | Phenyl ring, Pyridine ring (conjugated system) | 260 - 300 nm |
| n → π | Pyridine N-atom, Carboxyl C=O group | > 300 nm (low intensity) |
This interactive table outlines the primary types of electronic transitions anticipated for this compound and the molecular regions responsible for them.
Computational Chemistry and Molecular Modeling of 2 4 Chlorophenyl Nicotinic Acid Analogues
Density Functional Theory (DFT) Calculations: A Quantum Look into Molecular Behavior
Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of 2-(4-chlorophenyl)nicotinic acid analogues, offering profound insights into their fundamental properties.
Electronic Structure Analysis
The electronic properties of a molecule are key to understanding its behavior. DFT calculations provide valuable information on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. nih.gov A smaller gap generally suggests that the molecule can be more easily excited, influencing its chemical reactions and electronic properties. nih.gov
Key electronic properties calculated for this compound analogues include:
Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy.
Electron Affinity (EA): The energy released when a molecule accepts an electron. It is related to the LUMO energy.
Studies on similar aromatic carboxylic acids have shown that these parameters are vital for estimating biological activity and metabolism. researchgate.net
Table 1: Calculated Electronic Properties of Aromatic Carboxylic Acid Analogues
| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
|---|---|---|---|---|
| Benzoic Acid | -9.8 | -0.6 | 9.8 | 0.6 |
| 2-hydroxybenzoic acid | -9.4 | -0.7 | 9.4 | 0.7 |
| 2-methylbenzoic acid | -9.5 | -0.5 | 9.5 | 0.5 |
| 2-chlorobenzoic acid | -9.7 | -0.9 | 9.7 | 0.9 |
| 2-nitrobenzoic acid | -10.4 | -2.1 | 10.4 | 2.1 |
Data sourced from a theoretical investigation of aromatic carboxylic acids using HyperChem programming. researchgate.net
Chemical Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules using various descriptors. These descriptors help in predicting how and where a molecule is likely to react. scispace.com
Important reactivity descriptors include:
Electronegativity (χ): A measure of an atom's ability to attract electrons.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. scispace.commdpi.com Negative values in Fukui functions can be associated with specific chemical groups, such as nitro groups in aromatic systems. mdpi.com
Electrostatic Potential (ESP) Mapping: This visualizes the charge distribution on the molecular surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This map is crucial for understanding intermolecular interactions.
Prediction of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.
Vibrational Wavenumbers: Theoretical calculations of infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure and vibrational modes. nih.gov
Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule.
NMR Chemical Shifts: DFT can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts of atoms like 13C and 1H, which are invaluable for structural elucidation. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). researchgate.net This method is crucial for understanding the potential biological activity of this compound analogues. By simulating the interaction between the analogue and the active site of a target protein, such as an enzyme or a receptor, researchers can estimate the binding affinity and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts. researchgate.net For instance, docking studies on nicotinic acetylcholine (B1216132) receptors (nAChRs) have been used to examine the binding of various ligands, providing insights into their potential as therapeutic agents. nih.govresearchgate.netnih.gov
Prediction of Non-Linear Optical (NLO) Properties
Certain organic molecules with specific electronic structures can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. jmcs.org.mxripublication.comnih.gov DFT calculations are a powerful tool for predicting the NLO response of molecules like this compound analogues. Key NLO properties that can be calculated include:
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): Related to the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). ripublication.com
Second Hyperpolarizability (γ): Related to the third-order NLO response.
The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can enhance the NLO properties of a molecule. ripublication.com For example, studies on chalcone (B49325) derivatives, which share structural similarities with some analogues, have shown that their D-π-A (donor-π-acceptor) structure leads to significant NLO responses. ripublication.com The prediction of these properties can guide the design of new materials with enhanced NLO capabilities. nih.govarxiv.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzoic Acid |
| 2-hydroxybenzoic acid |
| 2-methylbenzoic acid |
| 2-chlorobenzoic acid |
| 2-nitrobenzoic acid |
| 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one |
| Nicotine (B1678760) |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |
| N-nitrosornicotine (NNN) |
| α-GID |
In Silico Evaluation of Computational Parameters Related to Drug-Likeness
The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug with respect to its physicochemical properties. Several computational models and rulesets have been developed to predict drug-likeness, with the most common being Lipinski's Rule of Five. These rules assess parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Adherence to these guidelines is thought to increase the probability of a compound having favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
In silico tools and online software are routinely used to calculate these physicochemical parameters for novel compounds. mdpi.com For a hypothetical series of this compound analogues, these parameters can be computationally predicted to screen for candidates with a higher likelihood of success in later stages of drug development. The Ghose filter, another established method, defines a qualifying range for properties including molecular weight (160-480 Da), molar refractivity (40-130), and logP (-0.4 to 5.6). researchgate.net
Below is an interactive data table showcasing predicted drug-likeness parameters for this compound and a representative analogue.
Computational Studies on Molecular Interactions (e.g., Hydrogen Bonding, Dimerization)
Computational modeling provides a detailed picture of the intermolecular interactions that govern the behavior of molecules like this compound. These studies are crucial for understanding how a molecule might interact with a biological target, as well as its own kind, leading to phenomena such as dimerization.
The molecular structure of this compound, featuring a carboxylic acid group and a pyridine (B92270) ring, suggests the potential for various non-covalent interactions. The carboxylic acid moiety is a classic hydrogen bond donor and acceptor, capable of forming strong hydrogen bonds. Computational studies on nicotinic acid and its derivatives have often focused on their vibrational characteristics and molecular geometries, which are heavily influenced by hydrogen bonding. researchgate.net
A significant aspect of the molecular behavior of carboxylic acids is their tendency to form dimers through intermolecular hydrogen bonds between the carboxyl groups. This dimerization can significantly affect the compound's physical properties, such as its melting point and solubility, and can also influence its biological activity. Molecular modeling techniques, such as Density Functional Theory (DFT), can be employed to calculate the energies and geometries of these dimers, providing insights into their stability.
The binding mode of nicotinic agonists to their receptors often involves a combination of interactions, including hydrogen bonds and π-system interactions. nih.gov For this compound, the pyridine ring and the chlorophenyl group provide aromatic π-systems that can engage in π-π stacking or cation-π interactions within a receptor binding site. nih.gov
An interactive data table summarizing the potential molecular interactions of this compound is presented below.
Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl Nicotinic Acid Derivatives
Influence of Substituent Position on Bioactivity
The spatial arrangement of substituents on both the phenyl and pyridine (B92270) rings of the 2-(4-chlorophenyl)nicotinic acid scaffold plays a pivotal role in determining the molecule's interaction with its biological target. The position of the chloro group on the phenyl ring and the carboxylic acid group on the pyridine ring, as well as the introduction of additional substituents, can significantly modulate activity.
In related series of 2-aryl-nicotinic acid analogs, the location of substituents on the phenyl ring has been shown to be a critical determinant of biological activity. For instance, in studies on related bioactive compounds, substitutions at the 2-position of an aryl ring have been found to sometimes lead to unfavorable conformations, potentially resulting in decreased or abolished activity. nih.gov Conversely, substitutions at the 3- and 4-positions are often well-tolerated and can enhance potency. nih.gov The 4-chloro substitution in the parent compound is a common feature in many biologically active molecules, suggesting its importance for interaction with a specific binding pocket.
The position of the carboxylic acid group on the pyridine ring is also fundamental. In nicotinic acid itself, this group is at the 3-position, which is essential for its activity as a vitamin and as a lipid-lowering agent. nih.gov Shifting this group to other positions on the pyridine ring would drastically alter the molecule's geometry and its ability to interact with target receptors. Furthermore, studies on nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) analogs have demonstrated that substitutions at different positions of the nicotinic acid ring can lead to vastly different biological activities, with some positions being more tolerant to modification than others. nih.gov This underscores the sensitivity of the biological system to the precise placement of functional groups on the pyridine moiety.
Impact of Functional Group Modifications (e.g., Halogens, Methoxy (B1213986), Thiomethyl, Aryl Groups)
The nature of the functional groups appended to the this compound core is a key determinant of its biological profile. Modifications can influence the compound's electronic properties, lipophilicity, and steric profile, all of which affect target binding and pharmacokinetics.
Halogens: The presence and nature of halogen substituents can significantly impact bioactivity. In many classes of compounds, the introduction of halogens like chlorine, bromine, or fluorine can enhance binding affinity. mdpi.comnih.gov This is often attributed to a combination of electronic effects and the ability of halogens to form specific interactions, such as halogen bonds, with the target protein. Studies on other 2-phenyl derivatives have shown that increasing the atomic number of the halogen substituent can sometimes lead to a gradual enhancement of binding affinity. mdpi.comnih.gov The preference for electron-withdrawing groups, a category that includes halogens, has been noted in the SAR of other bioactive aryl-substituted compounds. nih.gov
Methoxy and Thiomethyl Groups: The introduction of methoxy (-OCH₃) and thiomethyl (-SCH₃) groups can also modulate activity. A methoxy group, for example, can act as a hydrogen bond acceptor and influence the electronic nature of the aromatic ring. In the context of 2-arylsulfanyl-phenylpiperazinyl acetic acids, a methoxy substituent on the phenyl ring was part of a potent glycine (B1666218) transporter-1 inhibitor. nih.gov Thiomethyl groups, being more lipophilic than methoxy groups, can enhance interactions with hydrophobic pockets in a receptor.
Aryl Groups: The replacement or addition of aryl groups can lead to significant changes in the activity profile. The existing 4-chlorophenyl group is an important pharmacophoric element. Further substitution on this ring or its replacement with other aryl or heteroaryl systems would be a key area for SAR exploration. The electronic nature (electron-donating or electron-withdrawing) of substituents on this aryl ring has been shown to be a critical factor in the activity of similar compound series. nih.gov
| Functional Group | General Impact on Bioactivity | Potential Interactions |
| Halogens (F, Cl, Br) | Can enhance binding affinity and potency. | Halogen bonding, electronic effects. |
| Methoxy (-OCH₃) | Can act as a hydrogen bond acceptor; modifies electronic properties. | Hydrogen bonding. |
| Thiomethyl (-SCH₃) | Increases lipophilicity. | Hydrophobic interactions. |
| Aryl Groups | The nature and substitution pattern are critical for activity. | Pi-stacking, hydrophobic interactions. |
Role of Different Heterocyclic Moieties on Activity Profiles
The pyridine ring of this compound is a central heterocyclic moiety that can be subjected to various modifications to explore the SAR. Bioisosteric replacement of the pyridine ring with other heterocycles is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.gov
The replacement of the pyridine ring with other five- or six-membered heterocycles, such as thiophene, furan, pyrimidine, or pyrazole, can lead to compounds with distinct biological activities. nih.govmdpi.com For example, the bioisosteric replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core in the drug Rupatadine led to a dramatic improvement in solubility and metabolic stability. chemrxiv.org Similarly, replacing the pyridine ring in nicotinic-based analogs with isoxazole (B147169) or oxadiazole rings has resulted in ligands with varying affinities for nicotinic cholinergic receptors. researchgate.net
| Heterocyclic Moiety | Potential Impact on Activity | Rationale for Modification |
| Thiophene | May alter electronic properties and lipophilicity. | Bioisosteric replacement of pyridine. mdpi.com |
| Furan | Can change hydrogen bonding capacity and geometry. | Exploration of different ring electronics. |
| Pyrimidine | Introduces an additional nitrogen, altering basicity and H-bonding. | Fine-tuning of physicochemical properties. |
| Pyrazole | Can provide different vector orientations for substituents. | Exploration of alternative scaffolds. nih.gov |
| Isoxazole/Oxadiazole | Can modulate affinity for specific receptors. | Bioisosteric replacement to improve properties. researchgate.net |
Conformational Flexibility and Its Relationship to Activity
The conformational flexibility of this compound derivatives is a critical factor governing their biological activity. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target protein is essential for potent activity. The key conformational feature in this scaffold is the dihedral angle between the phenyl and pyridine rings.
Rotation around the single bond connecting the two aromatic rings allows the molecule to adopt various conformations. However, steric hindrance between substituents on the two rings can restrict this rotation and favor certain conformations. For example, the presence of substituents at the 2-position of the phenyl ring or the 6-position of the pyridine ring could lead to steric clashes, forcing the rings into a non-planar arrangement. nih.gov This fixed conformation may or may not be the bioactive one.
The degree of conformational freedom can impact both the potency and selectivity of a compound. A more rigid molecule that is pre-organized in the bioactive conformation may exhibit higher potency due to a lower entropic penalty upon binding. Conversely, some degree of flexibility might be required for the molecule to adapt to the binding site. NMR studies on related nipecotic acid derivatives have shown how conformational equilibria can be influenced by substituents and the solvent environment. rsc.org Understanding the relationship between the preferred conformation and biological activity is crucial for designing more effective analogs. Molecular modeling and conformational analysis are therefore invaluable tools in the SAR studies of this class of compounds.
Investigation of Potential Biological Activities of 2 4 Chlorophenyl Nicotinic Acid Derivatives
Antimicrobial Activity Studies
Derivatives of 2-(4-Chlorophenyl)nicotinic acid have been a subject of interest for their potential antimicrobial effects. These investigations have explored their efficacy against a range of pathogenic bacteria and fungi, as well as their ability to disrupt microbial biofilms.
Antibacterial Activity
Several studies have highlighted the antibacterial potential of nicotinamide (B372718) derivatives. For instance, newly synthesized nicotinamide derivatives, including 2-chloro-N-(2-chlorophenyl)nicotinamide, 2-chloro-N-(3-chlorophenyl)nicotinamide, and 2-chloro-N-(4-chlorophenyl)nicotinamide, have demonstrated moderate antibacterial activity against reference strains of Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 37.4 to 74.8 µM. mdpi.com Notably, N-(2-bromophenyl)-2-chloronicotinamide was found to be highly effective against E. faecalis, exhibiting an MIC of 32 µM. mdpi.com
In another study, a series of twelve acylhydrazones derived from nicotinic acid were synthesized and evaluated. Two of these compounds showed promising activity against Gram-positive bacteria, with MIC values ranging from 1.95 to 15.62 µg/mL. nih.gov One derivative was particularly effective against Staphylococcus epidermidis ATCC 12228, with an MIC of 1.95 µg/mL, and against the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300, with an MIC of 7.81 µg/mL. nih.gov
Further modifications of these acylhydrazones led to the creation of twelve 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives. Among these, a compound with a 5-nitrofuran substituent demonstrated broad-spectrum activity against all tested strains. Its most significant activity was observed against Gram-positive bacteria, including Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 6538 (MIC = 7.81 µg/mL), as well as the MRSA strain ATCC 43300 (MIC = 15.62 µg/mL). nih.gov
The following table summarizes the antibacterial activity of selected this compound derivatives:
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Acylhydrazone Derivative 1 | Staphylococcus epidermidis ATCC 12228 | 1.95 | nih.gov |
| Acylhydrazone Derivative 2 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | nih.gov |
| 1,3,4-Oxadiazoline with 5-nitrofuran | Bacillus subtilis ATCC 6633 | 7.81 | nih.gov |
| 1,3,4-Oxadiazoline with 5-nitrofuran | Staphylococcus aureus ATCC 6538 | 7.81 | nih.gov |
| 1,3,4-Oxadiazoline with 5-nitrofuran | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | nih.gov |
Antifungal Activity
The antifungal properties of nicotinic acid derivatives have also been explored. In a study evaluating newly synthesized nicotinamides, Pseudomonas aeruginosa was found to be the most susceptible microorganism, while Candida albicans was the least susceptible. mdpi.comnih.gov One particular nicotinamide, NC 4, was the only compound to completely inhibit the growth of C. albicans at a concentration below 1 mM. mdpi.comnih.gov
Research into nicotinamide analogues has identified compounds with potent antifungal activity. One derivative, compound 16g, was found to be the most active against Candida albicans SC5314, with an MIC value of 0.25 μg/mL. nih.gov This compound also demonstrated potent activity against six fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 0.5 μg/mL, comparable to fluconazole (B54011) itself against sensitive strains. nih.gov
The table below presents the antifungal activity of specific nicotinic acid derivatives:
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 16g | Candida albicans SC5314 | 0.25 | nih.gov |
| Compound 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125 - 0.5 | nih.gov |
Antibiofilm Properties
Biofilms, structured communities of microorganisms, are notoriously resistant to antimicrobial agents. Nicotinic acid has demonstrated the ability to inhibit biofilm formation in a time and concentration-dependent manner. Studies on Streptococcus pneumoniae have shown significant inhibition of biofilm formation at 6 and 18 hours, with higher concentrations of nicotinic acid leading to lower biofilm biomass. researchgate.netpreprints.org This inhibitory effect is thought to be achieved by altering the structure of protein biomolecules within the biofilm. researchgate.netpreprints.org
Anti-inflammatory Activity Assessment
A significant body of research has focused on the anti-inflammatory potential of this compound derivatives. These studies often utilize animal models of inflammation, such as carrageenan-induced paw edema in rats.
One pyrrole-containing derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), has shown potent anti-inflammatory effects. mdpi.comresearchgate.net In a single-dose administration, this compound significantly reduced paw edema. mdpi.comnih.gov The anti-inflammatory efficacy was markedly improved after repeated dosing for 14 days, with all tested doses producing statistically significant reductions in paw edema. mdpi.comresearchgate.net
Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with compound 3f significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. mdpi.comnih.gov Interestingly, while TNF-α levels were suppressed, levels of the anti-inflammatory cytokine IL-10 remained unaffected. mdpi.comnih.gov However, levels of another anti-inflammatory cytokine, TGF-β1, were significantly increased after both single and repeated doses, suggesting a selective immunomodulatory mechanism. mdpi.comnih.gov
The following table summarizes the anti-inflammatory effects of compound 3f in the carrageenan-induced paw edema model after 14 days of administration:
| Dose of Compound 3f (mg/kg) | Paw Edema Reduction vs. Control (at 2 hours) | Paw Edema Reduction vs. Control (at 3 hours) | Paw Edema Reduction vs. Control (at 4 hours) | Reference |
| 10 | Statistically Significant | Statistically Significant | Statistically Significant | mdpi.comresearchgate.net |
| 20 | Statistically Significant | Statistically Significant | Statistically Significant | mdpi.comresearchgate.net |
| 40 | Statistically Significant | Statistically Significant | Statistically Significant | mdpi.comresearchgate.net |
Anticancer Activity Research
The potential of nicotinic acid derivatives as anticancer agents has also been investigated. In one study, novel nicotinic acid-based compounds were designed and synthesized with the aim of selectively inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.
Two compounds, 5b and 5c, were found to be the most active against a panel of 60 human cancer cell lines. nih.gov Compound 5c, in particular, exhibited the highest cytotoxic potential against HCT-15 (colon cancer) and PC-3 (prostate cancer) tumor cell lines, even surpassing the activity of the standard chemotherapeutic drug doxorubicin (B1662922) in these lines. nih.gov Furthermore, compound 5c demonstrated promising VEGFR-2 inhibition with an IC₅₀ value of 0.068 μM and induced apoptosis, as evidenced by a significant increase in caspase-3 levels. nih.gov
The cytotoxic activity of selected nicotinic acid derivatives is presented in the table below:
| Compound | Cancer Cell Line | Activity | Reference |
| 5c | HCT-15 (Colon) | Higher cytotoxic potential than doxorubicin and sorafenib | nih.gov |
| 5c | PC-3 (Prostate) | Higher cytotoxic potential than doxorubicin | nih.gov |
Enzyme Inhibition Studies
The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes. As mentioned in the anticancer section, certain derivatives have been designed as selective inhibitors of VEGFR-2, demonstrating potent inhibitory activity at nanomolar concentrations. nih.gov
In the context of anti-inflammatory research, the structural design of some derivatives, such as compound 3f, was inspired by selective COX-2 inhibitors like celecoxib. mdpi.com This suggests that the anti-inflammatory effects of these compounds may be mediated, at least in part, through the inhibition of cyclooxygenase enzymes.
| Compound/Derivative | Target Enzyme | Inhibitory Activity | Biological Implication | Reference |
| 5c | VEGFR-2 | IC₅₀ = 0.068 μM | Anticancer | nih.gov |
| 3f | COX-2 (putative) | Inspired by selective COX-2 inhibitors | Anti-inflammatory | mdpi.com |
α7 Nicotinic Acetylcholine (B1216132) Receptor Modulation (Agonism, Positive Allosteric Modulation)
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel crucial for various neurophysiological functions, including cognitive processes. nih.gov Its high permeability to calcium ions allows it to play a significant role in neurotransmitter release, neuroprotection, and synaptic plasticity. semanticscholar.org Consequently, the α7 nAChR is a validated target for addressing neurological disorders. nih.gov
One therapeutic strategy involves the development of positive allosteric modulators (PAMs), which enhance the receptor's response to endogenous agonists like acetylcholine. nih.gov PAMs can increase the frequency and duration of the ion channel opening, amplifying the natural signaling process. nih.govsemanticscholar.org
Research into derivatives of this compound has identified potent α7 nAChR PAMs. A notable example is 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide, a structural derivative that demonstrates high potency with an EC50 value of 0.32 μM at the human α7 receptor. semanticscholar.org Studies have shown that this type of modulation can attenuate nicotine (B1678760) reward, suggesting a potential application for such compounds in smoking cessation therapies. nih.gov The mechanism of α7 nAChR activation involves either local depolarization leading to the opening of voltage-dependent calcium channels or the direct influx of calcium through the receptor's ion channel. semanticscholar.org
HIV-1 Reverse Transcriptase (RT)-associated RNase H Inhibition
The reverse transcriptase (RT) of the Human Immunodeficiency Virus 1 (HIV-1) is a critical enzyme for viral replication and a primary target for antiretroviral drugs. nih.govnih.gov HIV-1 RT possesses two key enzymatic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. nih.gov The RNase H function is essential for degrading the RNA strand of the RNA/DNA hybrid formed during reverse transcription. nih.gov As the RNase H active site is distinct from the polymerase active site and is highly conserved, it represents an attractive target for new drugs that could be effective against resistant viral strains. nih.govnih.gov
Inhibitors targeting the RNase H active site are designed to chelate the two metal ions (typically Mg²⁺) that are essential for its catalytic activity. nih.gov This mechanism is similar to that of HIV integrase inhibitors. nih.gov Research has led to the discovery of various scaffolds that can inhibit RNase H activity, including N-hydroxyimides, naphthyridinones, and tropolones. nih.govnih.gov Molecular docking studies of compounds such as 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases, which show inhibitory activity in the low micromolar range, reveal that they bind within the HIV-1 RT RNase H domain, interacting with key residues. brieflands.com These interactions are critical for disrupting the enzyme's function and halting the process of viral replication. nih.govbrieflands.com
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thus terminating synaptic transmission. nih.govresearchgate.net Inhibition of AChE increases the concentration and duration of action of acetylcholine, a strategy employed in the symptomatic treatment of Alzheimer's disease. researchgate.netresearchgate.net
Derivatives of nicotinamide, a compound closely related to nicotinic acid, have been investigated as reversible inhibitors of both AChE and Butyrylcholinesterase (BChE). Structure-activity relationship studies have shown that modifications to the nicotinamide scaffold significantly influence inhibitory potency. For instance, the introduction of a 4-chlorophenyl group has been explored alongside other substitutions. In one study, a nicotinamide derivative featuring a 4-chlorophenyl substituent showed a Kᵢ of 200 μM for AChE and 250 μM for BChE. Molecular docking studies suggest that these compounds interact with key residues in the AChE active site, such as Tyr337 and Tyr124.
| Compound Substituent (R) | AChE Kᵢ (μM) | BChE Kᵢ (μM) |
|---|---|---|
| 4-H | 140 | 150 |
| 4-Cl | 200 | 250 |
| 4-Br | 300 | 500 |
| 4-CH₃ | 500 | 130 |
| 4-F | 100 | 100 |
| 4-NO₂ | 180 | 400 |
| 4-OCH₃ | 300 | 250 |
| 2-OCH₃ | 250 | 350 |
| 4-Ph | 500 | 500 |
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible and highly expressed at sites of inflammation. nih.gov Selective inhibition of COX-2 is a primary goal for anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Nicotinic acid derivatives have emerged as a promising scaffold for developing selective COX-2 inhibitors. nih.gov Research has demonstrated that certain nicotinate (B505614) derivatives exhibit potent and selective COX-2 inhibitory activity. For example, specific synthesized compounds have shown COX-2 inhibitory activity equipotent to the reference drug celecoxib, with IC₅₀ values in the nanomolar range, and have demonstrated selectivity indices significantly higher than celecoxib. nih.gov Molecular docking studies confirm that these derivatives fit well into the COX-2 active site, forming favorable interactions that explain their potent inhibitory activity. nih.govnih.gov The structural features of these compounds, often involving diaryl substitution patterns, allow them to bind effectively to the hydrophobic pocket unique to the COX-2 enzyme. nih.gov
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |
|---|---|---|---|
| Compound 4c | 100 | 50 | 2.00 |
| Compound 4f | 90 | 48 | 1.88 |
| Celecoxib (Reference) | 100 | 100 | 1.00 |
| Diclofenac (Reference) | 60 | 120 | 0.50 |
Other Enzyme Targets
Beyond the well-defined targets above, research into this compound and related structures has pointed to other potential enzyme interactions. The parent compound, nicotinic acid, is known to modulate enzymatic pathways in lipid metabolism. A key target is diacylglycerol acyltransferase 2 (DGAT2), an enzyme in the liver responsible for triglyceride synthesis. Nicotinic acid directly inhibits hepatic DGAT2, which contributes to its lipid-lowering effects. While this action is established for nicotinic acid itself, it provides a rationale for investigating similar activities in its derivatives.
Furthermore, the broad screening of chemical libraries often reveals unexpected activities. The capacity of nicotinic acid derivatives to inhibit enzymes like HIV-1 RT-associated RNase H and acetylcholinesterase demonstrates the versatility of this chemical scaffold in interacting with diverse enzyme active sites, from viral metalloenzymes to serine hydrolases in the nervous system. nih.gov
Metabolic Pathway Modulation Research (e.g., Lipid Metabolism, Adipocyte Lipolysis)
Nicotinic acid (niacin) has long been used for its effects on lipid metabolism, where it lowers circulating levels of triglycerides and low-density lipoprotein (LDL)-cholesterol. A primary mechanism for this effect is the inhibition of lipolysis in adipose tissue. Lipolysis is the process by which triglycerides are broken down to release free fatty acids (FFAs) into the bloodstream.
Nicotinic acid acts by binding to the G protein-coupled receptor GPR109A, which is highly expressed in adipocytes. This binding inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (B570770) (HSL), a key enzyme responsible for triglyceride hydrolysis. This antilipolytic effect reduces the flow of FFAs to the liver, which are the primary substrates for hepatic triglyceride synthesis and subsequent VLDL formation. Research into derivatives of nicotinic acid, including this compound, often aims to leverage this known metabolic pathway modulation while potentially improving the pharmacological profile of the parent compound.
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and safe therapeutic agents is a global health priority. Nicotinamide, a form of vitamin B3, has demonstrated the ability to inhibit the intracellular growth of Leishmania amastigotes. This has prompted investigation into related nicotinic acid derivatives for similar activity.
Research has been conducted on derivatives containing the 4-chlorophenyl moiety for their potential as antileishmanial agents. One such compound, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide, was evaluated for its activity against the promastigote form of Leishmania mexicana. The study found that this compound exhibited significant antileishmanial activity, inducing apoptosis in the parasites. This suggests that the nicotinic acid scaffold, when appropriately substituted, can serve as a basis for the development of novel treatments for leishmaniasis.
| Target | Parameter | Value (µM) | Exposure Time |
|---|---|---|---|
| L. mexicana (promastigote) | IC₅₀ | 0.086 | 24 h |
| HeLa cells | CC₅₀ | 0.031 | 24 h |
Herbicidal Activity
The investigation into the herbicidal properties of nicotinic acid derivatives has revealed that certain structural modifications can lead to significant phytotoxic activity against various weed species. Research in this area is driven by the need for novel herbicides with diverse modes of action to manage weed resistance and improve crop protection strategies.
Detailed Research Findings
Recent studies have focused on the synthesis and herbicidal evaluation of a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. acs.orgusda.govnottingham.ac.uknih.gov These investigations aimed to explore the potential of this class of compounds as new natural product-based herbicides. The synthesized compounds were tested against both monocotyledonous and dicotyledonous plants to determine their herbicidal efficacy and spectrum of activity.
In a notable study, a series of novel N-(arylmethoxy)-2-chloronicotinamides were synthesized and assessed for their herbicidal effects. acs.orgnottingham.ac.uknih.gov Several of these compounds demonstrated excellent herbicidal activity against bentgrass (Agrostis stolonifera) at a concentration of 100 μM. acs.orgnottingham.ac.uknih.gov
One of the most potent compounds identified in this series was 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide. acs.orgnottingham.ac.uknih.gov This derivative exhibited remarkable herbicidal activity against duckweed (Lemna paucicostata), with an IC₅₀ value of 7.8 μM. acs.orgnottingham.ac.uknih.gov The efficacy of this compound was found to be significantly greater than the commercial herbicide clomazone, which has an IC₅₀ value of 125 μM against the same species. usda.gov However, its activity was less potent than another commercial herbicide, propanil, which has an IC₅₀ of 2 μM. acs.orgnottingham.ac.uk
The structure-activity relationship (SAR) studies conducted on these derivatives have provided valuable insights for the future design of new herbicides based on the nicotinic acid scaffold, particularly for targeting monocotyledonous weeds. acs.orgusda.govnottingham.ac.uk The pyridine (B92270) motif, a key component of nicotinic acid, is also present in several existing agrochemicals, including the herbicide nicosulfuron, highlighting the importance of this structural feature in the development of phytotoxic agents. usda.gov
Further research has also explored other derivatives of nicotinic acid for their potential as herbicides. For instance, various pyrido[2,3-d]pyrimidine (B1209978) derivatives synthesized from 2-chloronicotinic acid have shown good activity against bentgrass. nih.gov Similarly, certain niacinamide derivatives have been synthesized and tested for their herbicidal properties. nih.gov These findings underscore the broad potential of the nicotinic acid chemical space in the discovery of new herbicidal compounds.
Data on Herbicidal Activity
The following tables summarize the herbicidal activity of selected 2-chloronicotinamide (B82574) derivatives against different plant species.
Table 1: Herbicidal Activity of N-(arylmethoxy)-2-chloronicotinamides against Bentgrass (Agrostis stolonifera)
| Compound | Concentration (μM) | Herbicidal Activity |
| Various N-(arylmethoxy)-2-chloronicotinamides | 100 | Excellent |
Table 2: Comparative Herbicidal Activity against Duckweed (Lemna paucicostata)
| Compound | IC₅₀ (μM) |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | 7.8 |
| Clomazone (Commercial Herbicide) | 125 |
| Propanil (Commercial Herbicide) | 2 |
Molecular Target Identification and Mechanism of Action Elucidation
G-Protein Coupled Receptor (GPCR) Interaction Studies
There are no published studies specifically investigating the interaction of 2-(4-Chlorophenyl)nicotinic acid with any G-Protein Coupled Receptors (GPCRs). Nicotinic acid itself is a known agonist for the G-protein coupled receptor 109A (GPR109A), which is expressed in adipocytes and immune cells. nih.govgoogle.com Activation of GPR109A by nicotinic acid leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis in adipocytes. ebi.ac.uk Furthermore, GPR109A activation in immune cells like macrophages and dendritic cells can promote anti-inflammatory responses. nih.gov However, it remains undetermined whether the addition of a 4-chlorophenyl group to the nicotinic acid scaffold alters or inhibits binding to GPR109A or confers affinity for other GPCRs. The DrugBank database does contain an entry for a structurally related but distinct compound, 2-(4-chloro-phenylamino)-nicotinic acid, but provides no background on its biological activity. drugbank.com
Signal Transduction Pathway Modulation
Given the lack of identified molecular targets, it is unsurprising that there is no information on the modulation of any signal transduction pathways by this compound. For nicotinic acid, activation of GPR109A is known to trigger downstream signaling cascades, including the inhibition of the Akt/mTOR signaling pathway, which may contribute to its anti-inflammatory effects. nih.gov Without evidence of GPCR interaction or enzyme inhibition for this compound, its impact on intracellular signaling remains a matter of speculation.
Structure-Based Drug Design (SBDD) Insights
No structure-based drug design (SBDD) studies involving this compound are available in the current body of scientific literature. SBDD relies on high-resolution structural data of a ligand bound to its target, which, as established, is not available for this compound. The development of specific inhibitors for enzymes like phosphatidylinositol 3-kinase has been guided by SBDD principles, demonstrating the power of this approach. nih.gov However, without a confirmed molecular target, such computational and structural biology efforts have not been applied to this compound.
Advanced Analytical Methodologies for Research on Nicotinic Acid Derivatives
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography stands as a cornerstone for the separation, identification, and quantification of 2-(4-Chlorophenyl)nicotinic acid and related compounds. Its ability to resolve complex mixtures into individual components with high resolution makes it indispensable in pharmaceutical research and quality control.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of nicotinic acid derivatives. waters.comnih.gov Reversed-phase HPLC, in particular, is widely used for the separation and quantification of these compounds. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase.
Method development in HPLC often involves the optimization of several parameters to achieve the desired separation. For instance, a study on the simultaneous determination of nicotinic acid and its metabolites utilized a C18 column with a mobile phase consisting of a sodium acetate (B1210297) buffer and acetonitrile. researchgate.net The detection is typically carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.govresearchgate.net For nicotinic acid and its derivatives, this is often in the range of 210-280 nm. nih.govresearchgate.netresearchgate.netnih.gov
The quantitative performance of an HPLC method is crucial. Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the peak area response against the concentration. researchgate.net A high correlation coefficient (r²) value, typically greater than 0.99, indicates a good linear relationship. researchgate.net Precision, a measure of the method's repeatability, is assessed by performing multiple analyses of the same sample and is often expressed as the relative standard deviation (%RSD), which should ideally be below 2%. researchgate.net Accuracy is determined through recovery studies, where a known amount of the standard is added to a sample and the percentage of the recovered standard is calculated. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Nicotinic Acid Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.1% Orthophosphoric acid) researchgate.net |
| Flow Rate | Typically 1.0 mL/min nih.gov |
| Detection | UV at a specific wavelength (e.g., 261 nm or 210 nm) researchgate.netnih.gov |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) nih.gov |
This table presents a generalized set of HPLC conditions and may require optimization for specific applications.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the method of choice for trace-level analysis and metabolite identification. nih.gov This technique is particularly valuable for analyzing complex biological matrices like plasma. nih.govresearchgate.net
In LC-MS/MS, after the analytes are separated by the LC system, they are ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. nih.govbevital.no The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov For example, in the analysis of nicotinic acid, the transition of the protonated molecular ion m/z 124 to a specific fragment ion would be monitored. nih.gov
The development of an LC-MS/MS method involves optimizing both the chromatographic conditions and the mass spectrometric parameters for each compound of interest. nih.gov This includes selecting the appropriate ionization mode (positive or negative), optimizing the cone voltage and collision energy, and identifying the most abundant and stable fragment ions for MRM. rsc.org Sample preparation is also a critical step, often involving protein precipitation or liquid-liquid extraction to remove interferences from the matrix. nih.govnih.gov
LC-MS/MS methods are rigorously validated to ensure their reliability. nih.gov This includes assessing parameters such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. bevital.no
Table 2: Key Parameters in LC-MS/MS Analysis of Nicotinic Acid Metabolites
| Parameter | Description | Example |
| Ionization Mode | Electrospray Ionization (ESI) is commonly used. nih.gov | Positive or Negative Ion Mode |
| Mass Analyzer | Triple quadrupole mass spectrometers are frequently employed. nih.gov | API 2000, Agilent 6420 nih.govcam.ac.uk |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.gov | Monitoring specific m/z transitions for each analyte. nih.gov |
| Sample Preparation | Protein precipitation or liquid-liquid extraction to clean up samples. nih.govnih.gov | Acetonitrile for protein precipitation. nih.gov |
This table provides a general overview of LC-MS/MS parameters and specific values will vary depending on the analyte and instrumentation.
Spectrophotometric Assays (e.g., UV-Vis Spectrophotometry)
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Nicotinic acid and its derivatives, containing chromophoric groups, are well-suited for this type of analysis. starna.com
The principle behind UV-Vis spectrophotometry is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength (λmax), which is the wavelength of maximum absorbance. nih.gov
For nicotinic acid, the UV spectrum typically shows characteristic absorption peaks. starna.com For instance, in an acidic solution, nicotinic acid exhibits peaks at approximately 213 nm and 261 nm. starna.comstarnacells.com The choice of solvent is important as it can influence the position and intensity of the absorption bands. nih.gov
Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectra in mixtures, allowing for the simultaneous determination of multiple components. nih.gov This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can help to separate the signals of interfering substances. nih.gov
Table 3: Typical UV-Vis Spectrophotometric Data for Nicotinic Acid
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~213 nm and ~261 nm (in 0.1 M HCl) starna.comstarnacells.com |
| Solvent | 0.1 M Hydrochloric Acid starna.com |
| Linearity Range | Dependent on the specific compound and instrument, but often in the µg/mL range. nih.gov |
The λmax values can be influenced by the solvent and the specific derivative of nicotinic acid being analyzed.
Method Validation in Analytical Research
Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. It ensures the reliability, reproducibility, and accuracy of the analytical data. The key parameters evaluated during method validation include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net It is typically evaluated by a linear regression analysis of the calibration curve. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and the recovery percentage is calculated. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. researchgate.net
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
These validation parameters are essential for ensuring the quality and integrity of the data generated in the analysis of this compound and other nicotinic acid derivatives.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(4-Chlorophenyl)nicotinic acid to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions with careful control of solvents, catalysts, and temperature. For example, ethanol or acetic acid is often used as a solvent, while hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) acts as a catalyst to promote cyclization or condensation reactions. Reaction temperatures between 60–100°C are common to balance reaction kinetics and product stability. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound from unreacted intermediates .
Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify structural features, such as the chlorophenyl group and nicotinic acid backbone.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- X-ray Crystallography : Resolves crystal structure for absolute configuration validation (if crystalline) .
Q. What are common impurities encountered in the synthesis of this compound, and how can they be identified?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., 4-chlorophenyl precursors), byproducts from incomplete cyclization, or stereoisomers. Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS is effective for impurity profiling. Reference standards, such as those listed in pharmaceutical catalogs (e.g., CETIRIZINE-related impurities), provide retention time benchmarks .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict sites of electrophilic/nucleophilic attack. For example, DFT studies on analogous chlorophenyl compounds reveal enhanced electron-withdrawing effects at the para-chloro position, influencing regioselectivity in substitution reactions .
Q. What strategies resolve cis/trans isomerism in intermediates during the synthesis of this compound derivatives?
- Methodological Answer :
-
Lewis Acid-Mediated Isomerization : AlCl₃ or BF₃ catalyzes isomerization of cis- to trans-isomers via keto-enol tautomerism.
-
Selective Crystallization : Solvent polarity (e.g., toluene vs. ethanol) selectively precipitates one isomer.
-
Chromatographic Separation : Chiral columns or preparative TLC resolves diastereomers .
Strategy Conditions Efficiency Lewis Acid Catalysis AlCl₃ in dichloromethane, 50°C >90% conversion Solvent-Driven Crystallization Ethanol/water (8:2), slow cooling 70–85% yield
Q. How do solvent polarity and reaction temperature influence regioselectivity in cyclization steps of nicotinic acid derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, favoring cyclization at the meta-position. Elevated temperatures (80–100°C) promote thermodynamic control, leading to more stable products, while lower temperatures (0–25°C) favor kinetic intermediates. For example, in acetic acid, cyclization to the nicotinic acid core proceeds with >80% yield at 90°C .
Q. What mechanistic insights explain the role of Lewis acids in isomerizing chlorophenyl-substituted intermediates?
- Methodological Answer : Lewis acids (e.g., AlCl₃) coordinate with carbonyl oxygen, lowering the energy barrier for keto-enol tautomerism. This facilitates proton transfer between α- and β-positions, enabling cis-trans interconversion. Isotopic labeling studies (e.g., deuterated solvents) confirm proton exchange pathways in analogous systems .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for this compound synthesis across studies?
- Methodological Answer : Variability often arises from differences in solvent purity, catalyst loading, or workup procedures. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., solvent-to-substrate ratio). Reproducibility is enhanced by adhering to protocols with detailed spectral validation (e.g., NMR purity >95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
